REACTION_CXSMILES
|
[CH:1]([N:4]([CH:11]([CH3:13])[CH3:12])[C:5](=[O:10])[C:6]([O:8]C)=[O:7])([CH3:3])[CH3:2].[OH-].[Na+]>CO>[CH:11]([N:4]([CH:1]([CH3:3])[CH3:2])[C:5](=[O:10])[C:6]([OH:8])=[O:7])([CH3:13])[CH3:12] |f:1.2|
|
Name
|
methyl N,N-di-isopropyloxamate
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C(=O)OC)=O)C(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off from the resulting reaction solution under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was added with 20 ml of 1N HCl
|
Type
|
CUSTOM
|
Details
|
Insoluble white precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with chilled water and n-hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(C(C(=O)O)=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: CALCULATEDPERCENTYIELD | 35.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |